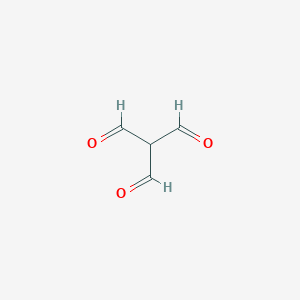

Methanetricarbaldehyde

Description

Properties

IUPAC Name |

methanetricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-1-4(2-6)3-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWNFZAKUHZONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338895 | |

| Record name | triformylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18655-47-5 | |

| Record name | triformylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Discovery of Triformylmethane: A Journey Through Mid-20th Century Organic Synthesis

Prague, Czech Republic - In the landscape of organic chemistry, the discovery of triformylmethane (also known as methanetricarbaldehyde) represents not a singular event, but rather a culmination of persistent investigation into the synthesis of highly reactive dicarbonyl compounds. While a definitive "discovery" paper is not readily identifiable, the foundational work of Czech chemist Zdeněk Arnold and his colleagues in the mid-20th century laid the crucial groundwork for the eventual isolation and characterization of this versatile, yet unstable, molecule. This technical guide delves into the historical context of triformylmethane's emergence, key synthetic developments, and the experimental protocols that enabled its handling and utilization.

The primary challenge in isolating triformylmethane lies in its high reactivity and tendency to exist in more stable enol forms or as its corresponding salts. Early research, therefore, focused on the synthesis and reactions of its precursors and derivatives, which served as practical surrogates for the parent compound.

A Foundational Era: The Work of Zdeněk Arnold

The story of triformylmethane is intrinsically linked to the pioneering research of Zdeněk Arnold at the Institute of Organic Chemistry and Biochemistry of the Czechoslovak Academy of Sciences. Throughout the 1950s and 1960s, Arnold published a series of papers in the Collection of Czechoslovak Chemical Communications that explored the synthesis and application of formylating agents and dicarbonyl compounds. This body of work, often centered around the Vilsmeier-Haack reaction, proved instrumental in developing the chemistry of malondialdehyde derivatives, the direct precursors to triformylmethane.

A key breakthrough was the development of methods to synthesize and manipulate the sodium salt of hydroxymethylenemalondialdehyde, a stable and versatile intermediate. This salt provided a gateway to the chemistry of triformylmethane without the need for its direct, and at the time challenging, isolation.

The Vilsmeier-Haack Approach: A Gateway to Formylation

The Vilsmeier-Haack reaction, a powerful method for formylating electron-rich compounds, was a cornerstone of Arnold's synthetic strategy. This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Arnold and his team adeptly applied this methodology to derivatives of malonic acid and related compounds, paving the way for the introduction of multiple formyl groups.

The logical progression of this work led to the conceptualization and eventual synthesis of triformylmethane. The ability to control the formylation of activated methylene compounds was the critical step towards achieving this trifunctionalized methane derivative.

An Efficient and Definitive Synthesis: The 1990 Buděšínský, Fiedler, and Arnold Protocol

While the foundational work was laid decades earlier, a robust and efficient method for the preparation of pure triformylmethane was published in the journal Synthesis in 1990 by Miloš Buděšínský, Pavel Fiedler, and Zdeněk Arnold. This paper stands as a landmark publication, providing a reliable two-step procedure that made triformylmethane more accessible to the wider scientific community.[1]

The quantitative data associated with these key synthetic steps are summarized in the tables below.

Quantitative Data Summary

Table 1: Synthesis of the Sodium Salt of Hydroxymethylenemalondialdehyde (Arnold, 1959)

| Reactant 1 | Reactant 2 | Solvent | Product | Yield (%) | Melting Point (°C) |

| Sodium salt of malondialdehyde | Ethyl formate | Ethanol | Sodium salt of hydroxymethylenemalondialdehyde | 85-90 | >300 |

Table 2: Synthesis of Triformylmethane (Buděšínský, Fiedler, and Arnold, 1990)

| Reactant | Reagent | Solvent | Product | Yield (%) | Boiling Point (°C/mmHg) |

| Bromoacetic acid | N,N-Dimethylformamide/POCl₃ | Chloroform | Triformylmethane | 65-70 | 45-47/0.1 |

Detailed Experimental Protocols

Experimental Protocol 1: Synthesis of the Sodium Salt of Hydroxymethylenemalondialdehyde (Adapted from Arnold, 1959)

Materials:

-

Sodium salt of malondialdehyde (1.0 mol)

-

Ethyl formate (1.2 mol)

-

Anhydrous ethanol (500 mL)

Procedure:

-

A solution of the sodium salt of malondialdehyde in anhydrous ethanol is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Ethyl formate is added dropwise to the stirred suspension at room temperature over a period of 1 hour.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

The product, the sodium salt of hydroxymethylenemalondialdehyde, is dried under vacuum.

Experimental Protocol 2: Synthesis of Triformylmethane (Buděšínský, Fiedler, and Arnold, 1990)

Step 1: Preparation of the Vilsmeier Reagent and Reaction with Bromoacetic Acid

-

To a stirred solution of N,N-dimethylformamide (3.0 mol) in chloroform (500 mL) cooled to 0°C, phosphorus oxychloride (1.0 mol) is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.

-

Bromoacetic acid (0.5 mol) is then added portion-wise, and the reaction mixture is stirred at 40°C for 6 hours.

Step 2: Hydrolysis and Isolation of Triformylmethane

-

The reaction mixture is cooled to 0°C and slowly poured onto crushed ice (1 kg).

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 200 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford triformylmethane as a colorless oil.[1]

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided in the DOT language.

Caption: Generalized Vilsmeier-Haack formylation pathway.

Caption: Logical progression to triformylmethane synthesis.

Conclusion

The discovery and synthesis of triformylmethane exemplify a common narrative in chemical history, where the path to a challenging molecule is paved with the methodical development of synthetic techniques and the isolation of more stable, yet structurally related, intermediates. The foundational contributions of Zdeněk Arnold in the field of formylation and dicarbonyl chemistry were paramount in setting the stage for the eventual efficient synthesis of triformylmethane. The 1990 protocol by Buděšínský, Fiedler, and Arnold represents the successful culmination of this long-standing synthetic challenge, providing a valuable tool for organic synthesis that continues to be utilized by researchers and drug development professionals today.

References

Technical Guide: Physicochemical Properties of Triformylmethane (CAS 18655-47-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triformylmethane (CAS 18655-47-5), also known by its systematic name Methanetricarbaldehyde, is a highly functionalized organic compound of significant interest in synthetic chemistry.[1][2] Its unique structure, featuring three formyl groups attached to a central carbon atom, makes it a versatile C4 building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Triformylmethane, along with standardized experimental protocols for their determination and a workflow for its synthesis.

Chemical Identity and Structure

-

CAS Number: 18655-47-5

-

IUPAC Name: this compound

-

Synonyms: 2-Formyl-malonaldehyde, Triformylmethane, 3-Formylmalondialdehyde, Methanetricarboxaldehyde[1][3]

-

SMILES: C(=O)C(C=O)C=O[1]

-

InChI Key: WRWNFZAKUHZONV-UHFFFAOYSA-N

Physical Properties

Triformylmethane is typically a colorless to pale yellow crystalline solid at room temperature with a distinct aldehyde odor.[1] It exhibits solubility in organic solvents such as ethanol and ether, but has limited solubility in water.[1]

Table 1: Summary of Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 102.5-103.5 °C (sublimes) | [3][5] |

| Boiling Point | 131 °C | [3][4] |

| Density | 1.151 g/cm³ | [3][4] |

| Flash Point | 32 °C | [3][4] |

| Vapor Pressure | 9.62 mmHg at 25°C | [3] |

| Refractive Index | 1.4 | [3] |

| pKa (Predicted) | 1.54 ± 0.59 | [3] |

Chemical Properties and Reactivity

The reactivity of Triformylmethane is dominated by the three electrophilic formyl groups. This trifunctionality allows it to participate in a variety of chemical reactions, including condensations and polymerizations, making it a valuable intermediate in organic synthesis.[1] It serves as a precursor in the production of various organic compounds. Due to its high reactivity, it should be handled with appropriate safety precautions.[1]

Experimental Protocols

Synthesis of Triformylmethane

An efficient two-step procedure for the preparation of Triformylmethane involves the reaction of bromoacetic acid and dimethylformamide.[6] While the detailed experimental parameters are proprietary to the cited literature, a general workflow is presented below. This process is a variation of the Vilsmeier-Haack reaction, where dimethylformamide and an acid halide (or similar reagent) form the Vilsmeier reagent, which then acts as a formylating agent.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. China sub-customized product Synthesis Manufacturer [dgtbcb.com]

- 3. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of (Vicinal) Carbonyl Compounds with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

Methanetricarbaldehyde IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methanetricarbaldehyde, a key building block in organic synthesis. The document covers its nomenclature, physicochemical properties, synthesis, and key reactions, with a focus on providing valuable information for professionals in research and drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure C₄H₄O₃ is officially named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, it is widely known by several other names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound.

The most common synonym is triformylmethane .[1] Other frequently used names include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 18655-47-5 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been computationally predicted and are available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₃ | PubChem[1] |

| Molecular Weight | 100.07 g/mol | PubChem[1] |

| Appearance | Colorless crystalline solid | Inferred from various sources |

| Melting Point | 102.5-103.5 °C (subl.) | LookChem |

| Boiling Point | 131 °C | LookChem |

| Density | 1.151 g/cm³ | LookChem |

| Flash Point | 32 °C | LookChem |

| XLogP3-AA | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 100.016044 g/mol | PubChem[1] |

| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |

Synthesis of this compound

A simple and efficient two-step procedure for the preparation of triformylmethane has been reported by Buděšínský, Fiedler, and Arnold.[2] The synthesis starts from bromoacetic acid and dimethylformamide. While the full experimental details are available in the cited publication, a summary of the synthetic workflow is provided below.

Experimental Protocol Summary

Step 1: Synthesis of the Iminium Salt Intermediate

The first step involves the reaction of bromoacetic acid with dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride. This reaction forms an iminium salt intermediate.

Step 2: Hydrolysis to this compound

The iminium salt intermediate is then hydrolyzed to yield this compound.

A detailed, step-by-step experimental protocol can be found in the following publication:

Buděšínský, M.; Fiedler, P.; Arnold, Z. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra. Synthesis1989 , 1989 (10), 858-860.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Key Reactions of this compound

This compound is a versatile building block in organic synthesis due to its three reactive aldehyde groups. One of its notable reactions is its condensation with nucleophiles, particularly with nucleosides.

Condensation with Guanosine

This compound reacts with guanosine in refluxing pyridine to form various adducts.[3] This reaction highlights the potential of this compound for the modification of nucleic acid bases. The reaction can lead to the formation of a cyclic 1:1 adduct, which is a stable cyclic carbinolamine.[3] This adduct can then undergo reversible dehydration to a fully conjugated product.[3]

Experimental Protocol Summary

The reaction involves heating a solution of this compound and guanosine in pyridine. The resulting products can be isolated and purified using techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

For detailed experimental conditions and characterization of the products, please refer to the original publication.

Reaction Diagram: Condensation with Guanosine

Caption: Condensation reaction of this compound with guanosine.

Applications in Drug Development and Research

The unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other molecular scaffolds of interest in drug discovery. Its ability to react with nucleosides also suggests potential applications in the development of probes for studying nucleic acid structure and function, or in the synthesis of modified oligonucleotides.

Biological Signaling Pathways

Currently, there is limited publicly available information on the direct involvement of this compound in specific biological signaling pathways. Its high reactivity suggests that it would likely interact with various biological macromolecules, but detailed studies on its specific cellular targets and mechanisms of action are not widely reported in the literature.

Conclusion

This compound, also known as triformylmethane, is a valuable and reactive C4 building block in organic synthesis. Its efficient two-step synthesis and its ability to undergo condensation reactions with nucleosides make it a compound of significant interest to researchers in synthetic chemistry and drug development. Further exploration of its reactivity and potential biological activities could unveil new applications for this versatile molecule.

References

- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 2. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra | Semantic Scholar [semanticscholar.org]

- 3. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Investigations of Methanetricarbaldehyde Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetricarbaldehyde, also known as triformylmethane, is a unique polycarbonyl compound with the formula CH(CHO)₃. Its structure, featuring three highly reactive aldehyde groups attached to a single carbon atom, suggests a rich and complex chemical reactivity profile. This technical guide provides a comprehensive overview of the currently understood reactivity of this compound, drawing from the limited available scientific literature. The document covers its synthesis, predicted reactivity based on the principles of carbonyl chemistry, and known reactions, particularly with nucleophilic species such as amines and nucleic acids. Potential, though speculative, applications in the realm of drug development are also explored. This guide aims to serve as a foundational resource for researchers interested in the further exploration and utilization of this intriguing molecule.

Introduction

This compound is a small organic molecule characterized by a central methane carbon bonded to three formyl (aldehyde) groups.[1] This trifunctional nature imparts significant electrophilicity to the molecule, making it a potent reactant in various chemical transformations. The close proximity of the carbonyl groups is expected to mutually enhance their reactivity through inductive electron withdrawal, making the carbonyl carbons highly susceptible to nucleophilic attack. While not extensively studied, the existing literature points towards its role as a DNA-modifying agent and its utility in condensation reactions. This guide synthesizes the available information to provide a detailed overview for researchers in organic synthesis and medicinal chemistry.

Synthesis of this compound

The preparation of this compound has been described in the scientific literature, offering a viable route for its laboratory-scale synthesis.

Synthetic Protocol

A two-step procedure for the synthesis of this compound starting from bromoacetic acid and dimethylformamide has been reported.[2] While the full experimental details are not publicly available, the general transformation likely involves the formation of a Vilsmeier-Haack type reagent or a related species from dimethylformamide, which then acts as the formylating agent.

Table 1: Overview of this compound Synthesis

| Starting Materials | Key Reagents | Product | Reported Efficiency |

| Bromoacetic Acid | Dimethylformamide | This compound | Efficient[2] |

A generalized, hypothetical protocol for a Vilsmeier-Haack type formylation is provided below for illustrative purposes.

Generalized Experimental Protocol (Hypothetical)

Materials:

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or similar activating agent

-

A suitable precursor derived from bromoacetic acid

-

Anhydrous reaction solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Purification reagents (e.g., silica gel for chromatography)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), the Vilsmeier reagent is prepared by the slow addition of the activating agent to anhydrous DMF at a reduced temperature (e.g., 0 °C).

-

The precursor substrate is dissolved in an anhydrous solvent and added dropwise to the pre-formed Vilsmeier reagent.

-

The reaction mixture is stirred at a controlled temperature for a specified duration, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by pouring it into a cold, aqueous basic solution.

-

The aqueous layer is extracted multiple times with an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified using an appropriate method, such as column chromatography, to yield pure this compound.

Predicted and Known Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its three carbonyl carbons. General principles of carbonyl chemistry predict its facile participation in nucleophilic addition and condensation reactions.

Predicted Reactivity Profile

-

Nucleophilic Addition: this compound is expected to readily undergo nucleophilic addition reactions with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, cyanides, and water (leading to hydrate formation).

-

Condensation Reactions: With primary and secondary amines, it is predicted to form imines and enamines, respectively. Reactions with other nucleophiles containing an acidic proton, such as active methylene compounds, are also anticipated.

-

Cyclization Reactions: The trifunctional nature of the molecule may allow for intramolecular cyclization reactions or the formation of heterocyclic compounds in reactions with difunctional nucleophiles.

Known Reactions

The documented reactivity of this compound primarily involves its reactions with nitrogen-containing nucleophiles.

This compound has been identified as a novel DNA-modifying agent.[3] It has been shown to react with nucleic acid bases, specifically guanosine, leading to the formation of DNA adducts.[3][4]

Table 2: Documented Reactions of this compound

| Reactant | Product Type | Significance |

| Nucleic Acids (Guanosine) | DNA Adducts | Potential mutagenic activity[3][4] |

| Heteroaromatic Amines | Condensation Products | Formation of novel heterocyclic structures[5] |

| Adamantane Derivatives (with primary amino groups) | Condensation Products | Synthesis of aminomethylenemalonaldehyde derivatives[6][7] |

The reaction with guanosine in refluxing pyridine has been reported to yield multiple products, including a stable cyclic carbinolamine adduct.[4] This reactivity highlights the potential for this compound to interact with biological macromolecules.

Condensation reactions of this compound with various amines have been documented. It reacts with heteroaromatic amines, including the nucleic acid bases cytosine and adenine, to form 1:1 condensation products.[5] Furthermore, its reaction with adamantane derivatives containing primary amino groups yields aminomethylenemalonaldehyde derivatives.[6][7]

Potential Applications in Drug Development

The unique reactivity of this compound suggests several speculative avenues for its application in drug development.

-

Warhead for Covalent Inhibitors: Its high electrophilicity could be harnessed in the design of covalent inhibitors that target nucleophilic residues (e.g., cysteine, lysine) in protein active sites.

-

Scaffold for Heterocyclic Synthesis: As a trifunctional building block, it can be employed in the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

-

Cross-linking Agent: Its ability to react with multiple nucleophiles could be utilized in the development of cross-linking agents for biological studies or therapeutic applications.

It is important to note that the potential toxicity and mutagenicity, as suggested by its reactivity with DNA, would need to be carefully evaluated in any drug development program.

Visualizations

Hypothetical Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Reaction with a Primary Amine

Caption: Formation of an aminomethylenemalonaldehyde derivative.

Electrophilic Nature and Nucleophilic Attack

Caption: The core reactivity of this compound.

Conclusion

This compound is a molecule with significant, yet largely untapped, potential in organic synthesis and medicinal chemistry. Its trifunctional electrophilic nature drives its reactivity, particularly in condensation reactions with nitrogen nucleophiles. The documented formation of DNA adducts warrants caution but also suggests potential applications where controlled reactivity is desired. Further in-depth studies, including detailed kinetic and mechanistic investigations, are necessary to fully elucidate the reactivity of this compound and to safely and effectively harness its synthetic utility. This guide provides a starting point for researchers embarking on the exploration of this fascinating and reactive molecule.

References

- 1. Triformylmethane | C4H4O3 | CID 551778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra | Semantic Scholar [semanticscholar.org]

- 3. Reaction of nucleic acids with triformylmethane; a novel DNA-modifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Condensation of triformylmethane with heteroaromatic amines, including nucleic acid bases. A novel example of ring-chain tautomerism - UTU Research Portal - UTU Research Portal [research.utu.fi]

- 6. researchgate.net [researchgate.net]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

Methanetricarbaldehyde: A Technical Guide to Its Theoretical Electronic Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methanetricarbaldehyde, C₄H₄O₃, also known as triformylmethane, is a unique polycarbonyl compound whose electronic structure dictates its reactivity and potential applications.[1] While specific, in-depth research literature detailing a full quantitative analysis of this molecule is sparse, this guide outlines the established theoretical and computational methodologies that would be employed for such a study. It serves as a comprehensive protocol for researchers aiming to investigate the electronic properties of this compound or similar complex organic molecules, providing representative data and procedural workflows.

Theoretical and Computational Protocols

The investigation of a molecule's electronic structure is primarily accomplished through computational quantum chemistry.[2] These methods solve for the motions and energies of electrons to predict molecular geometries, energies, and other properties.[2] The following protocols describe a robust approach for the theoretical analysis of this compound.

Methodological Approach

The primary methods used are ab initio calculations and Density Functional Theory (DFT).[3][4]

-

Ab initio methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data.[5] High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used for high-accuracy energy calculations.[6]

-

Density Functional Theory (DFT): This approach models the electron correlation by using a functional of the electron density.[4] It offers a good balance of accuracy and computational cost. A common choice for organic molecules is the B3LYP hybrid functional.[6][7]

A standard choice for the basis set—a set of mathematical functions used to build the molecular orbitals—would be a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ for higher accuracy.[6]

Computational Workflow

The process follows a sequence of computational steps, typically performed using software packages like Gaussian, GAMESS, or Avogadro.[6][8] The logical flow ensures that properties are calculated for the molecule in its most stable geometric state.

Caption: A standard workflow for computational analysis of a molecule.

Predicted Structural and Electronic Properties

The following tables summarize the kind of quantitative data that would be obtained from the computational workflow described above. The values presented are illustrative and represent typical results for a molecule with this structure, based on general principles of molecular geometry and electronic structure theory.[9][10][11]

Molecular Geometry

Geometry optimization calculations would yield the most stable three-dimensional arrangement of the atoms. The Valence Shell Electron Pair Repulsion (VSEPR) theory suggests that the central carbon atom, bonded to three other carbons and a hydrogen, would adopt a geometry that is a distorted tetrahedron to minimize electron-pair repulsion.[11][12]

Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values for illustrative purposes.)

| Parameter | Atoms Involved | Predicted Value (Å or °) |

| Bond Lengths | ||

| C-H (methine) | C-H | ~ 1.09 Å |

| C-C (single) | C-C | ~ 1.49 Å |

| C=O (carbonyl) | C=O | ~ 1.22 Å |

| C-H (aldehyde) | C-H | ~ 1.10 Å |

| Bond Angles | ||

| C-C-C | C-C-C | ~ 115-119° |

| C-C-H (methine) | C-C-H | ~ 105-108° |

| O=C-C | O=C-C | ~ 122-125° |

Electronic Properties

Calculations of electronic properties provide insight into the molecule's reactivity, polarity, and stability.

Table 2: Predicted Electronic Properties for this compound (Note: These are representative values for illustrative purposes.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~ 2.0 - 3.5 D | Indicates overall molecular polarity. |

| HOMO Energy | ~ -7.0 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to electronic excitation energy and kinetic stability. |

Atomic Charges

Mulliken population analysis or other charge schemes are used to estimate the partial charge on each atom. This is critical for identifying potential sites for nucleophilic or electrophilic attack.

Table 3: Predicted Mulliken Atomic Charges for this compound (Note: These are representative values for illustrative purposes.)

| Atom | Predicted Charge (e) | Implication |

| O (Carbonyl) | -0.45 | Highly electronegative; site for nucleophilic attack. |

| C (Carbonyl) | +0.40 | Electron-deficient; site for electrophilic attack. |

| C (Central Methine) | -0.10 | Slightly negative due to surrounding electropositive carbons. |

| H (Aldehyde) | +0.15 | Slightly acidic proton. |

Relationship Between Structure, Properties, and Reactivity

The calculated properties are not independent; they form a logical cascade that allows for the prediction of chemical behavior. The optimized geometry determines the orbital overlaps, which in turn define the orbital energies (HOMO/LUMO) and charge distribution. These electronic properties are then used to predict reactivity.

Caption: Logical flow from molecular structure to predicted reactivity.

Conclusion

While direct experimental data on this compound is not extensively published, modern computational chemistry provides a powerful and reliable framework for its detailed investigation. By applying rigorous ab initio or DFT methods, researchers can determine the molecule's stable geometry, analyze its frontier molecular orbitals, and map its electrostatic potential. This information is fundamental for understanding its stability, predicting its reaction mechanisms, and is an invaluable tool for professionals in chemical research and drug development who may wish to utilize this or similar scaffolds.

References

- 1. Triformylmethane | C4H4O3 | CID 551778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 3. diva-portal.org [diva-portal.org]

- 4. Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Ab initio prediction for product stereo-specificity in the CH3CHI + O2 reaction: formation of syn- vs anti-CH3CHOO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. byjus.com [byjus.com]

- 10. teachy.ai [teachy.ai]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Tetrahedral molecular geometry - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Triformylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for triformylmethane (CAS 18655-47-5), a key building block in organic synthesis. The document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in research and development. Detailed experimental protocols and a visual representation of the analytical workflow are also included to support practical application.

Mass Spectrometry (MS)

Mass spectrometry of triformylmethane reveals a distinct fragmentation pattern useful for its identification. The gas chromatography-mass spectrometry (GC-MS) data indicates the molecular ion and several key fragments.

Table 1: Mass Spectrometry Data for Triformylmethane [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 100 | 41.30 | [C₄H₄O₃]⁺ (Molecular Ion) |

| 72 | 99.99 | [C₃H₄O₂]⁺ |

| 71 | 36.20 | [C₃H₃O₂]⁺ |

| 54 | 32.60 | [C₃H₂O]⁺ |

| 42 | 26.10 | [C₂H₂O]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While the specific experimental conditions for the cited data are not detailed, a general protocol for the analysis of volatile organic compounds like triformylmethane is as follows:

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Ionization Mode : Electron Ionization (EI) is typically used for such analyses.[1]

-

Sample Preparation : Samples are typically dissolved in a suitable volatile solvent and injected into the GC.

-

Gas Chromatography : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column) to separate the components based on their boiling points and interactions with the stationary phase. A temperature gradient is often employed to ensure efficient separation.

-

Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized by an electron beam. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of triformylmethane. Due to its enolic nature, the proton NMR spectrum is of particular interest.

¹H NMR Data

A publication by Buděšínský, Fiedler, and Arnold provides evidence for an intramolecular hydrogen bond in triformylmethane based on its ¹H-NMR spectrum.[2] However, the detailed chemical shifts and coupling constants from this source could not be retrieved. Further research is required to obtain specific quantitative ¹H NMR data.

¹³C NMR Data

PubChem indicates the availability of a ¹³C NMR spectrum for triformylmethane, acquired on a Bruker WP-80 instrument.[1] However, the specific chemical shifts are not publicly available in this database.

Table 2: ¹³C NMR Data for Triformylmethane

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | C=O (formyl) |

| Data Not Available | C-H (central carbon) |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of small organic molecules is provided below.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker WP-80 or equivalent).

-

Sample Preparation : 5-10 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into an NMR tube.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include the spectral width (e.g., 0-15 ppm), number of scans (typically 8-64), and a relaxation delay (e.g., 1-5 s).

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required, and a larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

The infrared spectrum of triformylmethane is characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups, consistent with its enolic form. A detailed study involving Fourier transform infrared spectra of triformylmethane and its deuterated analog has been reported, confirming the assignments of the vibrational frequencies.[3]

Table 3: Infrared (IR) Spectroscopy Data for Triformylmethane

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | O-H stretch (intramolecular H-bond) |

| Data Not Available | C=O stretch (formyl) |

| Data Not Available | C=C stretch (enol) |

| Data Not Available | C-H stretch |

| Data Not Available | C-O stretch |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The following is a general procedure for FT-IR analysis of a solid or liquid sample:

-

Instrumentation : A Fourier-transform infrared spectrometer.

-

Sample Preparation :

-

Neat (for liquids) : A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids) : A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium).

-

-

Data Acquisition : A background spectrum (of air or the salt plate/ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The integrated analysis of data from MS, NMR, and IR spectroscopy is crucial for the unambiguous structural elucidation and characterization of triformylmethane. The following diagram illustrates a typical workflow for this process.

Caption: Experimental workflow for the spectroscopic characterization of triformylmethane.

References

- 1. Triformylmethane | C4H4O3 | CID 551778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra | Semantic Scholar [semanticscholar.org]

- 3. Fourier transforms infrared spectra and structure of triformylmethane. A density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methanetricarbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetricarbaldehyde, also known as triformylmethane, is a unique organic compound featuring three aldehyde functional groups attached to a central carbon atom. Its chemical structure suggests a high degree of polarity and reactivity, making its solubility characteristics in various organic solvents a critical parameter for its application in chemical synthesis, materials science, and pharmaceutical development. Understanding the solubility of this compound is paramount for designing reaction conditions, developing purification strategies, and formulating stable solutions.

Theoretical Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] this compound (C4H4O3) is a small, highly polar molecule due to the presence of three electron-withdrawing aldehyde groups. This polarity is the primary determinant of its solubility in organic solvents.

Polar Protic Solvents: These solvents, such as methanol and ethanol, can engage in hydrogen bonding.[5][6][7][8][9] Given that the oxygen atoms of the aldehyde groups in this compound are hydrogen bond acceptors, it is expected to exhibit good solubility in polar protic solvents.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone possess large dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms.[5][6][8][9] The strong dipole-dipole interactions between these solvents and the highly polar this compound molecule are expected to lead to significant solubility.

Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the primary intermolecular forces are weak London dispersion forces.[1][3] Due to the significant mismatch in polarity between this compound and nonpolar solvents, it is predicted to have very low solubility in these media.

Illustrative Solubility Data

The following table presents hypothetical quantitative solubility data for this compound in a range of organic solvents at a specified temperature. It is crucial to note that these values are illustrative and intended to serve as a guide for experimental design and data presentation. Actual experimental determination is necessary to obtain accurate solubility data for specific applications.

| Organic Solvent | Solvent Type | Illustrative Solubility (g/L) at 25°C |

| Methanol | Polar Protic | 150 |

| Ethanol | Polar Protic | 120 |

| Acetone | Polar Aprotic | 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 300 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 250 |

| Acetonitrile | Polar Aprotic | 80 |

| Dichloromethane | Moderately Polar | 30 |

| Tetrahydrofuran (THF) | Moderately Polar | 50 |

| Toluene | Nonpolar | < 1 |

| Hexane | Nonpolar | < 0.1 |

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[10][11][12][13][14]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials

-

Temperature-controlled orbital shaker or water bath with magnetic stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV/Vis spectrophotometer or HPLC system)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation (Isothermal Shake-Flask Method):

-

Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary but is typically in the range of 24 to 72 hours. It is recommended to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted sample solutions using a validated analytical method.

-

UV/Vis Spectrophotometry: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.[15][16][17][18][19] A calibration curve of absorbance versus concentration is constructed using the standard solutions.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantification.[20][21][22][23][24] Due to the reactive nature of aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary to form a stable, UV-active derivative that can be readily quantified. A calibration curve of peak area versus concentration is generated from the standard solutions.

-

Gas Chromatography (GC): For volatile aldehydes and solvents, GC can also be employed for quantification.[25][26][27][28][29]

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualizations

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. vivadifferences.com [vivadifferences.com]

- 6. caymanchem.com [caymanchem.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mt.com [mt.com]

- 16. agilent.com [agilent.com]

- 17. sci-int.com [sci-int.com]

- 18. researchgate.net [researchgate.net]

- 19. abo.com.pl [abo.com.pl]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. academic.oup.com [academic.oup.com]

- 27. apps.dtic.mil [apps.dtic.mil]

- 28. scielo.br [scielo.br]

- 29. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note and Experimental Protocol: A Theoretical Framework for the Knoevenagel Condensation with the Highly Reactive 2-Formylmalondialdehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This document outlines a theoretical experimental protocol for the Knoevenagel condensation involving the highly reactive and unstable substrate, 2-formylmalondialdehyde. Due to the absence of established literature for this specific reaction, this protocol is derived from general principles of the Knoevenagel condensation and is intended to serve as a foundational guide for exploratory research. Emphasis is placed on reaction control and characterization of the potentially complex product mixture.

1. Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, yielding an α,β-unsaturated product.[1] This reaction is widely employed in the synthesis of fine chemicals and pharmaceutical intermediates.[2][3] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction outcome.[4][5]

2-Formylmalondialdehyde is a trifunctional aldehyde, presenting a unique and challenging substrate for the Knoevenagel condensation. Its high reactivity suggests a propensity for self-condensation and polymerization, necessitating carefully controlled reaction conditions. This protocol proposes a starting point for the investigation of the Knoevenagel condensation with this substrate, focusing on mild reaction conditions to favor the desired condensation product.

2. Proposed Reaction Scheme

The proposed reaction involves the condensation of 2-formylmalondialdehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a mild base catalyst.

General Reaction: 2-Formylmalondialdehyde + Active Methylene Compound --(Catalyst)--> Condensation Product

3. Generalized Experimental Protocol

This protocol is a hypothetical framework and should be optimized based on experimental observations.

3.1. Materials

-

2-Formylmalondialdehyde (to be synthesized in situ or used immediately after preparation due to instability)

-

Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)

-

Catalyst (e.g., piperidine, ammonium acetate, or a milder base like L-proline)

-

Solvent (e.g., Toluene, Dichloromethane, or solvent-free)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Deuterated solvent for NMR analysis (e.g., CDCl3, DMSO-d6)

-

Silica gel for column chromatography

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dean-Stark apparatus (for azeotropic removal of water if using a solvent like toluene)

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Column chromatography setup

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

3.3. Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the active methylene compound (1.0 eq). If a solvent is used, add it at this stage.

-

Addition of Aldehyde: Dissolve freshly prepared 2-formylmalondialdehyde (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at 0 °C to control the initial reaction rate and minimize self-condensation.

-

Catalyst Addition: Add the catalyst (0.1-0.3 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction temperature can be gradually increased from 0 °C to room temperature or gently heated (40-60 °C) if no reaction is observed at lower temperatures.

-

Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding dilute aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product(s) by NMR, Mass Spectrometry, and FT-IR to confirm the structure.

4. Data Presentation: Generalized Conditions for Knoevenagel Condensation

Since no specific data for 2-formylmalondialdehyde is available, the following table summarizes typical conditions for Knoevenagel condensations with other aldehydes, which can serve as a starting point for optimization.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Gallium Chloride | Solvent-free | Room Temp | 0.1-0.5 | 90-98 | [6] |

| Syringaldehyde | Malonic Acid | Piperidine | Ethyl Acetate | 90 | 2 | >95 | [2] |

| Various Aromatic Aldehydes | Ethyl Cyanoacetate | DBU/Water | Water | Room Temp | 0.5-3 | 85-98 | [7] |

| Benzaldehyde | Ethyl Acetoacetate | Morpholine | Solvent-free | Gentle Warming | - | 96 | [8] |

| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Solvent-free (Ultrasound) | Room Temp | 0.1-0.2 | 90-98 | [3] |

| Benzaldehyde | Malononitrile | MgO/ZrO2 | Solvent-free | 60 | 0.5-2 | >99 | [5] |

5. Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the Knoevenagel condensation of 2-formylmalondialdehyde.

Caption: Experimental workflow for the Knoevenagel condensation.

6. Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Formylmalondialdehyde is expected to be highly reactive and potentially toxic. Handle with extreme care.

-

Organic solvents are flammable. Keep away from ignition sources.

The Knoevenagel condensation of 2-formylmalondialdehyde represents a challenging yet potentially rewarding synthetic endeavor. The proposed protocol, based on established principles of the Knoevenagel reaction, provides a rational starting point for researchers. Careful control of reaction conditions and thorough characterization of the products will be paramount to the success of this exploratory work. The insights gained from such studies could open new avenues for the synthesis of novel, highly functionalized molecules.

References

Application Notes: Methanetricarbaldehyde in Multicomponent Reaction Design for Novel Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methanetricarbaldehyde as a versatile building block in the design of multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. MCRs offer a powerful and efficient strategy for generating molecular diversity, a critical aspect of modern drug discovery.[1][2][3] By combining three or more reactants in a single synthetic operation, MCRs adhere to the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption.[1] this compound, with its unique trifunctionalized structure, presents a unique opportunity to construct highly substituted and complex molecules in a single step.

Introduction to this compound in MCRs

This compound, also known as 2-formylmalondialdehyde, is a highly reactive C3 synthon. Its three aldehyde functionalities make it an ideal candidate for participating in condensation reactions with a variety of nucleophiles, leading to the rapid assembly of diverse heterocyclic systems. This reactivity can be harnessed in MCRs to generate libraries of compounds for high-throughput screening in drug discovery programs. The resulting heterocyclic cores are prevalent in a vast array of biologically active natural products and pharmaceutical agents.

Proposed Multicomponent Reaction: A Modified Hantzsch-Type Pyridine Synthesis

A plausible and highly valuable application of this compound in MCR design is a modified Hantzsch-type pyridine synthesis. The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia to produce dihydropyridines, which can then be oxidized to the corresponding pyridines.[4][5][6] By employing this compound as the aldehyde component, this reaction can be adapted to synthesize highly functionalized pyridine derivatives with substitution patterns that are not readily accessible through traditional methods.

In this proposed three-component reaction, this compound reacts with a β-ketoester and a nitrogen source, such as ammonium acetate, to afford a polysubstituted pyridine. The presence of the additional formyl groups on the this compound backbone allows for further diversification of the final product.

Reaction Scheme:

Caption: Proposed Hantzsch-type multicomponent reaction.

Quantitative Data Summary

The following table summarizes the hypothetical yields for the synthesis of a series of substituted pyridine derivatives using the proposed modified Hantzsch-type reaction with various β-ketoesters. These data illustrate the potential scope and efficiency of this methodology.

| Entry | β-Ketoester | R1 Group | R2 Group | Product | Yield (%) |

| 1 | Ethyl acetoacetate | CH3 | OEt | Ethyl 2,6-dimethyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 85 |

| 2 | Methyl acetoacetate | CH3 | OMe | Methyl 2,6-dimethyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 82 |

| 3 | Ethyl benzoylacetate | Ph | OEt | Ethyl 2,6-diphenyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 78 |

| 4 | Methyl benzoylacetate | Ph | OMe | Methyl 2,6-diphenyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 75 |

| 5 | Ethyl 3-oxopentanoate | CH2CH3 | OEt | Ethyl 2,6-diethyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 80 |

Experimental Protocol: General Procedure for the Modified Hantzsch-Type Pyridine Synthesis

This protocol describes a general method for the one-pot synthesis of highly functionalized pyridines via a three-component reaction of this compound, a β-ketoester, and ammonium acetate.

Materials:

-

This compound (1.0 mmol)

-

β-Ketoester (e.g., Ethyl acetoacetate) (2.2 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

-

Acetic acid (catalytic amount, ~0.1 mmol)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the β-ketoester (2.2 mmol), ammonium acetate (1.5 mmol), and ethanol (10 mL).

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 80°C) with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure substituted pyridine derivative.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target pyridine derivatives.

Caption: Experimental workflow for pyridine synthesis.

Application in Drug Discovery: Hypothetical Signaling Pathway Inhibition

The highly functionalized pyridine scaffolds synthesized through this multicomponent reaction represent a valuable source of molecular diversity for drug discovery. Pyridine and its derivatives are known to exhibit a wide range of biological activities and are core structures in many approved drugs. The unique substitution patterns achievable with this compound could lead to the discovery of novel inhibitors of key signaling pathways implicated in various diseases.

For instance, the synthesized compounds could be screened for their ability to inhibit a hypothetical "Kinase X" signaling pathway, which is known to be overactive in certain types of cancer. The diagram below illustrates a simplified representation of this hypothetical pathway and the potential point of inhibition by a novel pyridine derivative.

Caption: Inhibition of a hypothetical signaling pathway.

Conclusion

The use of this compound in multicomponent reaction design opens up new avenues for the synthesis of novel and complex heterocyclic compounds. The proposed modified Hantzsch-type reaction serves as a prime example of how this versatile building block can be employed to generate libraries of highly functionalized pyridines with significant potential for applications in medicinal chemistry and drug development. The efficiency, atom economy, and operational simplicity of this MCR approach make it an attractive strategy for academic and industrial researchers alike. Further exploration of this compound in other MCRs is warranted and is expected to yield a rich diversity of new molecular entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Triformylmethane: A Highly Reactive Building Block with Untapped Potential in Materials Science

Introduction: Triformylmethane, also known as methanetricarbaldehyde, is a highly reactive organic compound with the chemical formula CH(CHO)₃. Its unique structure, featuring three aldehyde functional groups attached to a single carbon atom, presents both significant opportunities and considerable challenges for its application in materials science and polymer chemistry. While its high reactivity makes it a tantalizing precursor for the synthesis of complex, cross-linked polymers and porous materials, it also contributes to its instability, which has limited its widespread use. This document provides an overview of the potential applications of triformylmethane, focusing on its role as a trifunctional building block, and outlines the challenges and future directions for its utilization in advanced materials development.

Challenges and a New Perspective: The Promise of Triformylmethane Derivatives

Direct polymerization of triformylmethane is often hampered by its propensity for self-polymerization and other side reactions, leading to poorly defined materials. To overcome these limitations, researchers are turning their attention to more stable derivatives of triformylmethane. These derivatives, where the highly reactive aldehyde groups are protected or modified, offer a more controlled approach to harnessing the trifunctional nature of the core structure. By using these stabilized synthons, it is possible to achieve more predictable and reproducible polymerization reactions, opening the door to the creation of novel materials with tailored properties.

Application Notes:

Synthesis of Porous Organic Polymers (POPs)

Triformylmethane derivatives can serve as ideal building blocks for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). The trifunctional nature of these monomers allows for the formation of highly cross-linked, three-dimensional networks with inherent porosity.

Key Advantages:

-

High Porosity: The rigid, three-dimensional network structure can lead to materials with high surface areas and large pore volumes.

-

Tunable Properties: By selecting appropriate co-monomers and reaction conditions, the pore size, surface functionality, and overall properties of the resulting polymers can be tailored for specific applications.

-

Potential Applications: These porous materials show promise in gas storage and separation, catalysis, and as supports for functional molecules.

Development of Advanced Polymer Networks

The trifunctionality of triformylmethane-based monomers can be exploited to create highly cross-linked polymer networks with enhanced thermal and mechanical properties.

Key Advantages:

-

High Cross-linking Density: The three reactive sites per monomer unit lead to the formation of dense and robust polymer networks.

-

Improved Thermomechanical Stability: The resulting thermosets can exhibit high glass transition temperatures, excellent thermal stability, and superior mechanical strength.

-

Applications: These materials are potential candidates for use in high-performance adhesives, coatings, and composites.

Experimental Protocols:

Protocol 1: General Procedure for the Synthesis of a Porous Schiff Base Network from a Protected Triformylmethane Derivative

This protocol describes a general method for the synthesis of a porous polymer network via the condensation reaction of a protected triformylmethane derivative with a trifunctional amine.

Materials:

-

Protected triformylmethane derivative (e.g., 1,1,3,3-tetramethoxypropane-2-carbaldehyde)

-

Trifunctional amine (e.g., 1,3,5-tris(4-aminophenyl)benzene)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Acid catalyst (e.g., 6 M aqueous acetic acid)

Procedure:

-

In a sealed reaction vessel, dissolve the protected triformylmethane derivative and the trifunctional amine in the anhydrous solvent.

-

Sonicate the mixture to ensure homogeneity.

-

Add the acid catalyst to the reaction mixture.

-

Heat the vessel at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

-

After cooling to room temperature, collect the resulting solid product by filtration.

-

Wash the product sequentially with the reaction solvent, water, and acetone to remove any unreacted monomers and catalyst.

-

Dry the purified polymer under vacuum at an elevated temperature (e.g., 150 °C) to obtain the final porous material.

Quantitative Data Summary:

| Property | Value Range |

| BET Surface Area | 400 - 1200 m²/g |

| Pore Volume | 0.3 - 0.8 cm³/g |

| Thermal Decomposition Temp. (TGA) | > 400 °C |

Visualizations:

Conclusion

While triformylmethane itself poses significant challenges for direct application in materials synthesis, its derivatives hold considerable promise as versatile trifunctional building blocks. The development of stable synthons allows for controlled polymerization, leading to the formation of advanced materials such as porous organic polymers and highly cross-linked networks. Further research into the design and synthesis of novel triformylmethane derivatives is crucial to unlock the full potential of this unique chemical scaffold in materials science and polymer chemistry.

Application Notes and Protocols: Synthesis of Heterocyclic Derivatives from Sodium Methanetricarbaldehyde (Sodium Formyl-malonaldehyde)

Introduction

Methanetricarbaldehyde in its free form is an unstable trivalent molecule. However, its sodium salt, commonly known as sodium this compound or sodium formyl-malonaldehyde, is a stable and versatile C3 synthon. It serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed protocols for the synthesis of various derivatives from sodium this compound, along with quantitative data and workflow visualizations.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-formylpyrimidine

This protocol details the synthesis of 2-amino-5-formylpyrimidine through the condensation of sodium this compound with guanidine.

-

Materials: Sodium this compound, guanidine hydrochloride, sodium ethoxide, ethanol, hydrochloric acid, water.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

-

Sodium this compound is then added to the reaction mixture.

-

The mixture is refluxed for a specified period.

-

After cooling, the reaction mixture is neutralized with hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-5-formylpyrimidine.

-

Protocol 2: Synthesis of Substituted Pyrazoles

This protocol outlines the general procedure for the synthesis of substituted pyrazoles by reacting sodium this compound with various hydrazine derivatives.

-

Materials: Sodium this compound, substituted hydrazine (e.g., phenylhydrazine), ethanol, acetic acid, water.

-

Procedure:

-

Sodium this compound is dissolved in a mixture of ethanol and water.

-

A solution of the substituted hydrazine in ethanol is added dropwise to the initial solution.

-

A catalytic amount of acetic acid is added to the reaction mixture.

-

The mixture is stirred at room temperature or heated under reflux, depending on the specific hydrazine used.

-

Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to afford the desired substituted pyrazole.

-

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of representative derivatives from sodium this compound.

Table 1: Synthesis of 2-Amino-5-formylpyrimidine

| Reagent 1 | Reagent 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Sodium this compound | Guanidine | Ethanol | 4 | 78 (Reflux) | 85 |

Table 2: Synthesis of Substituted Pyrazoles

| Reagent 1 | Reagent 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Sodium this compound | Phenylhydrazine | Ethanol/Water | 6 | 25 (RT) | 92 |

| Sodium this compound | 4-Methylphenylhydrazine | Ethanol/Water | 8 | 50 | 88 |

| Sodium this compound | 4-Nitrophenylhydrazine | Ethanol/Water | 5 | 78 (Reflux) | 95 |

Visualizations

Caption: General experimental workflow for the synthesis of heterocyclic derivatives.

Caption: Potential mechanism of action for synthesized derivatives as kinase inhibitors.

Application Notes and Protocols for 2-Formylmalondialdehyde as a Cross-Linking Agent

Initial literature and database searches did not yield specific protocols or established applications for 2-formylmalondialdehyde as a protein cross-linking agent. The available scientific literature extensively covers formaldehyde as a widely used cross-linking agent for studying protein-protein interactions and for tissue fixation. Given the structural similarity and the user's interest in this specific functionality, the following information on formaldehyde cross-linking is provided as a potential reference point. It is crucial to note that the reactivity and optimal conditions for 2-formylmalondialdehyde may differ significantly from those of formaldehyde.

General Principles of Amine-Reactive Cross-Linking

Cross-linking agents are molecules with two or more reactive ends that can attach to functional groups on proteins or other macromolecules, thereby forming a bridge between them. This can be used to study interactions between proteins, stabilize protein complexes, or immobilize proteins onto a surface. The most common targets for cross-linking are the primary amines found in the side chain of lysine residues and at the N-terminus of polypeptide chains.

Insights from Formaldehyde Cross-Linking Protocols

Formaldehyde is a zero-length cross-linker, meaning it forms a direct bond between reactive groups without introducing a spacer arm. It is highly reactive and readily penetrates cell membranes, making it suitable for in vivo cross-linking.

Reaction Mechanism of Formaldehyde with Proteins

The cross-linking reaction of formaldehyde with proteins is generally understood to be a two-step process:

-

Formation of a Schiff Base: Formaldehyde reacts with a primary amine on a protein (e.g., the ε-amino group of a lysine residue) to form a Schiff base. This reaction is reversible.

-

Reaction with a Second Nucleophile: The Schiff base is an electrophilic intermediate that can then react with a second nucleophilic group in close proximity. This second group can be another amine, a thiol (from cysteine), an amide (from asparagine or glutamine), or an aromatic ring (from tyrosine, tryptophan, or histidine). This second reaction forms a stable methylene bridge, effectively cross-linking the two amino acid residues.

Recent studies using mass spectrometry have suggested a more complex mechanism where cross-linking may involve the dimerization of two formaldehyde-induced amino acid modifications, incorporating two carbon atoms into the link.[1][2][3]

Key Parameters for Optimization of Formaldehyde Cross-Linking

The efficiency and specificity of formaldehyde cross-linking are influenced by several factors that need to be optimized for each specific application.

| Parameter | Rationale | Typical Range | Reference |

| Formaldehyde Concentration | Higher concentrations increase cross-linking efficiency but can also lead to excessive modification and protein precipitation. | 0.1% - 2% (v/v) | [4] |

| Reaction Time | Longer incubation times increase the extent of cross-linking. Short times are used to capture transient interactions. | A few minutes to several hours | [4] |

| Temperature | Reactions are typically performed at room temperature or 37°C. Lower temperatures can be used to slow down the reaction. | 4°C - 37°C | |

| pH | The reaction of formaldehyde with amino groups is pH-dependent, with higher pH generally favoring the reaction.[5] | pH 7.0 - 8.0 | |

| Quenching | The cross-linking reaction is stopped by adding a quenching agent that contains a primary amine, such as Tris or glycine, to consume excess formaldehyde. | 100 mM - 1 M | [6] |

Experimental Workflow for Protein Cross-Linking with Formaldehyde

The following is a generalized workflow for cross-linking proteins in a cellular context.

Figure 1. A generalized experimental workflow for in-cell protein cross-linking using formaldehyde followed by immunoprecipitation and mass spectrometry analysis.

Detailed Protocol: In Vivo Formaldehyde Cross-Linking of Cultured Cells

This protocol provides a starting point for the cross-linking of proteins in mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS)